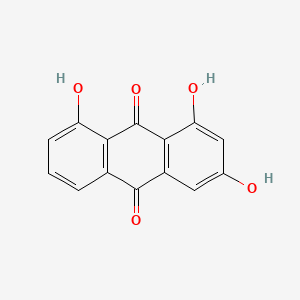
1,3,8-Trihydroxyanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Trihydroxyanthraquinone is an organic compound that belongs to the class of trihydroxyanthraquinones. It is formally derived from anthraquinone by replacing three hydrogen atoms with hydroxyl (OH) groups . This compound is found in some microorganisms and in alcoholic extracts of the wood of the South American plant Senna reticulata, which is used in local folk medicine for liver problems and rheumatism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,8-Trihydroxyanthraquinone can be synthesized through various chemical reactions involving anthraquinone derivatives. One common method involves the hydroxylation of anthraquinone using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8-Trihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into anthrones or anthranols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various hydroxylated anthraquinone derivatives, anthrones, and anthranols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3,8-Trihydroxyanthraquinone has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3,8-Trihydroxyanthraquinone involves its interaction with various molecular targets and pathways. It can induce DNA damage through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells . Additionally, it exhibits anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation .
Comparaison Avec Des Composés Similaires
1,3,8-Trihydroxyanthraquinone is unique among its similar compounds due to its specific hydroxylation pattern. Similar compounds include:
Chrysophanol (1,8-dihydroxy-3-methylanthraquinone): Known for its anti-inflammatory and anticancer properties.
Physcion (1,8-dihydroxy-3-methyl-6-methoxyanthraquinone): Exhibits antimicrobial and antioxidant activities.
Aloe-emodin (3-carbinol-1,8-dihydroxyanthraquinone): Studied for its potential therapeutic effects in various diseases.
Emodin (6-methyl-1,3,8-trihydroxyanthraquinone): Known for its wide range of biological activities, including diuretic, antibacterial, and anticancer effects.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
52431-74-0 |
|---|---|
Formule moléculaire |
C14H8O5 |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
1,3,8-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O5/c15-6-4-8-12(10(17)5-6)14(19)11-7(13(8)18)2-1-3-9(11)16/h1-5,15-17H |
Clé InChI |
VVEKCQAFOLKNKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


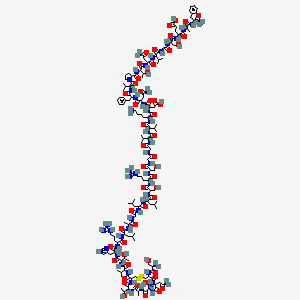
![Olean-12-en-28-oic acid, 27-[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3-hydroxy-, [3beta,27(E)]-; (3beta)-27-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxyolean-12-en-28-oic acid](/img/structure/B12429068.png)
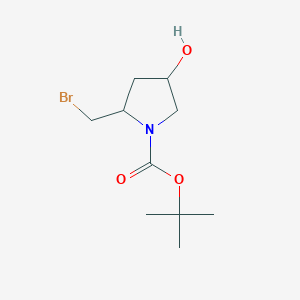
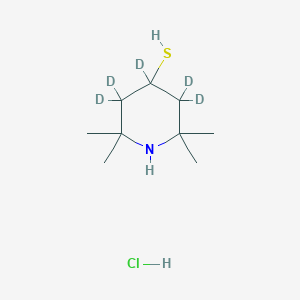
![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)



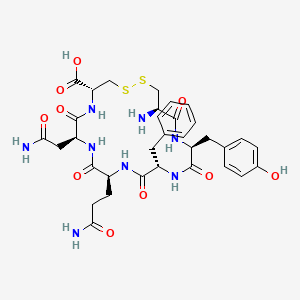
![4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol](/img/structure/B12429098.png)
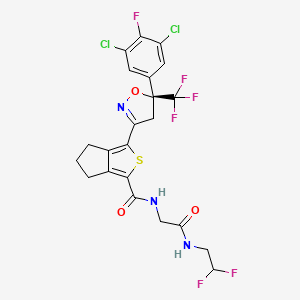
![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B12429112.png)
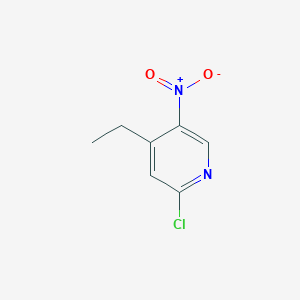
![2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12429133.png)
